molecular formula C19H11Cl2N3 B2816469 1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 730949-88-9

1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2816469
CAS No.: 730949-88-9
M. Wt: 352.22
InChI Key: KGLPPLMMDKAWAF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives .

Mechanism of Action

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3/c1-11-8-18(12-6-7-14(20)15(21)9-12)24-17-5-3-2-4-16(17)23-19(24)13(11)10-22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPPLMMDKAWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC(=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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